molecular formula C14H13N3O2 B2800588 Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone CAS No. 2034256-11-4

Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone

Cat. No.: B2800588
CAS No.: 2034256-11-4
M. Wt: 255.277
InChI Key: FVOHNDJSLCTZGP-UHFFFAOYSA-N
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Description

Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone is a heterocyclic compound featuring an indoline moiety linked via a methanone bridge to a 6-methoxypyrimidine ring. The indoline core (a partially saturated indole derivative) and the electron-rich 6-methoxy-substituted pyrimidine contribute to its unique physicochemical and biological properties. This structure is relevant in medicinal chemistry, particularly in targeting receptors or enzymes where aromatic and hydrogen-bonding interactions are critical .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(6-methoxypyrimidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-13-8-11(15-9-16-13)14(18)17-7-6-10-4-2-3-5-12(10)17/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOHNDJSLCTZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone involves several steps. One common method includes the condensation of indole derivatives with pyrimidine derivatives under specific reaction conditions. For instance, the reaction of indole with 6-methoxypyrimidine-4-carbaldehyde in the presence of a base such as triethylamine can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.

Scientific Research Applications

Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following analysis compares structural analogs, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Variations and Key Differences

(6-Aminoindolin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
  • Structural Features: Replaces the pyrimidine ring with a tetrahydro-2H-pyran group and introduces an amino group on the indoline.
  • The amino group on indoline enhances hydrogen-bonding capacity, possibly improving target binding compared to the unsubstituted indoline in the target compound .
1-(6-Methylpyrimidin-4-yl)ethanone
  • Structural Features: Substitutes the methoxy group with a methyl group and replaces the indoline-methanone with a simpler ethanone.
  • Implications: The methyl group is less polar than methoxy, reducing solubility but increasing metabolic stability.
Cyclopentyl(1-Indole-3-yl)methanone
  • Structural Features : Uses a fully aromatic indole ring and a bulky cyclopentyl group instead of pyrimidine.
Di(1H-tetrazol-5-yl)methanone Oxime
  • Structural Features : Features two tetrazole rings and an oxime group.
  • Implications: Multiple hydrogen-bond donors (tetrazole and oxime) improve thermal stability (decomposition at 288.7°C) but may reduce solubility compared to the target compound’s single methoxy group .

Table 1: Comparative Data for Selected Compounds

Compound Name Key Features Solubility (Predicted) Thermal Stability Receptor Affinity (Inferred)
Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone 6-OCH3, indoline, pyrimidine Moderate (polar OCH3) Lower (fewer H-bonds) High (indole-derived)
(6-Aminoindolin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone 6-NH2, tetrahydro-pyran Low (lipophilic) Moderate Moderate (saturated ring)
1-(6-Methylpyrimidin-4-yl)ethanone 6-CH3, ethanone Low (nonpolar CH3) High Low (lack of indoline)
Cyclopentyl(1-Indole-3-yl)methanone Indole, cyclopentyl Very low High Reduced (steric hindrance)
Di(1H-tetrazol-5-yl)methanone oxime Tetrazole, oxime High (H-bond donors) Very high (288.7°C) N/A

Research Findings and Implications

  • Substituent Effects: Methoxy vs. Indoline vs.
  • Biological Activity: Evidence from indole-derived cannabinoids suggests that indoline’s reduced steric bulk compared to pyrrole or bulky substituents (e.g., cyclopentyl) may improve receptor affinity . Longer side chains (4–6 carbons) in related compounds optimize receptor interaction, suggesting that the methanone bridge in the target compound provides an optimal spacer length .

Biological Activity

Indolin-1-yl(6-methoxypyrimidin-4-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to the class of indole derivatives, which are known for their diverse biological properties. The structure includes an indole moiety and a pyrimidine ring, contributing to its unique chemical reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Inhibition of Tumor Cell Proliferation : Studies have demonstrated that this compound can effectively reduce cell viability in cancerous cells by inducing apoptosis and cell cycle arrest.
  • Modulation of Signaling Pathways : The compound influences several key signaling pathways involved in cancer progression, such as the PI3K/AKT and MAPK pathways, leading to reduced survival and proliferation of tumor cells .

Antiviral Activity

This compound also shows promise as an antiviral agent. Preliminary studies suggest that it may inhibit viral replication through:

  • Direct Viral Inhibition : The compound may interfere with viral entry or replication within host cells.
  • Immune Modulation : It potentially enhances the immune response against viral infections by modulating cytokine production .

The precise mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Receptor Binding : The compound is believed to bind to various receptors and enzymes, inhibiting their activity, which is crucial for tumor growth and viral replication.
  • Biochemical Pathway Alteration : It alters biochemical pathways, leading to changes in cellular processes such as apoptosis and immune response modulation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other indole derivatives:

Compound NameBiological ActivityUnique Features
Indole-3-acetic acidPlant hormone with various activitiesInvolved in plant growth regulation
Indole-3-carbinolAnticancer effectsKnown for its role in detoxification
Indolin-based compoundsDiverse biological activitiesVarying substituents influence reactivity

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Cancer Cell Lines : A study published in a reputable journal demonstrated that this compound significantly reduced the viability of breast cancer cell lines (MCF7) by inducing apoptosis through mitochondrial pathways .
  • Antiviral Efficacy : In vitro assays showed that the compound inhibited the replication of specific RNA viruses, suggesting its potential as a therapeutic agent against viral infections .

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